molecular formula C8H18N2 B1397192 N-ethyl-1-methylpiperidin-3-amine CAS No. 1248952-99-9

N-ethyl-1-methylpiperidin-3-amine

Cat. No.: B1397192
CAS No.: 1248952-99-9
M. Wt: 142.24 g/mol
InChI Key: PMITTYJTJSCELB-UHFFFAOYSA-N
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Description

N-ethyl-1-methylpiperidin-3-amine is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atom and the third carbon atom of the piperidine ring, respectively. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .

Biochemical Analysis

Biochemical Properties

N-ethyl-1-methylpiperidin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to exhibit dual cholinesterase inhibition and target the beta-secretase enzyme . These interactions are essential in the context of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are used to increase the levels of neurotransmitters in the brain .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been found to exhibit antiaggregatory and antioxidant effects, which can protect cells from oxidative stress and prevent the aggregation of proteins that can lead to cellular dysfunction . These effects are particularly relevant in the context of neurodegenerative diseases and cancer .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives, including this compound, can inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in the brain . This mechanism is beneficial in treating Alzheimer’s disease, where acetylcholine levels are typically reduced . Additionally, these compounds can target beta-secretase, an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can maintain their biological activity over extended periods, but their stability can be affected by factors such as temperature and pH . Long-term studies in vitro and in vivo have demonstrated that these compounds can have sustained effects on cellular function, including prolonged enzyme inhibition and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects such as enzyme inhibition and neuroprotection . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Piperidine derivatives are known to undergo metabolic transformations, including oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy . Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the L-type amino acid transporter 1 (LAT1) has been identified as a potential transporter for piperidine derivatives . This transporter is expressed in various tissues, including the brain, and facilitates the uptake and distribution of the compound . The localization and accumulation of the compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperidine derivatives have been shown to localize to the mitochondria and nuclei, where they can exert their effects on cellular metabolism and gene expression . The subcellular localization of the compound is crucial for its therapeutic efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methylpiperidin-3-amine can be achieved through several methods. One common approach involves the reductive amination of 3-piperidone with ethylamine and a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions .

Another method involves the alkylation of 1-methylpiperidin-3-amine with ethyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same synthetic routes mentioned above but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-methylpiperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

N-ethyl-1-methylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-9-8-5-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMITTYJTJSCELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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